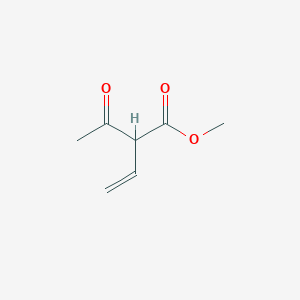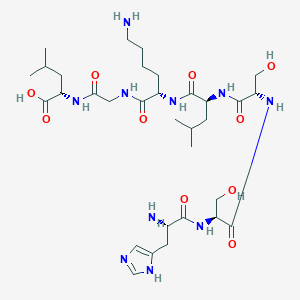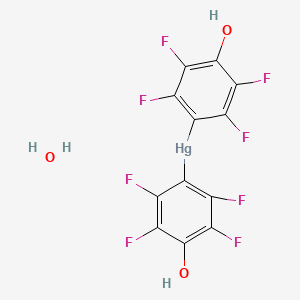![molecular formula C21H22F6O2 B14190345 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-49-8](/img/structure/B14190345.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a chemical compound characterized by its unique structure, which includes a nonane backbone linked to two trifluorobenzene groups through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 2,3,4-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form carbonyl compounds.
Reduction: The trifluorobenzene groups can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The trifluorobenzene groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene groups can engage in π-π interactions with aromatic residues in proteins, while the ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
Compared to similar compounds, 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
922718-49-8 |
|---|---|
Fórmula molecular |
C21H22F6O2 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-4-[9-(2,3,4-trifluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H22F6O2/c22-14-8-10-16(20(26)18(14)24)28-12-6-4-2-1-3-5-7-13-29-17-11-9-15(23)19(25)21(17)27/h8-11H,1-7,12-13H2 |
Clave InChI |
BXMOZOYHMVDTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCCCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
